3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol
CAS No.: 309727-46-6
Cat. No.: VC5788690
Molecular Formula: C13H7ClF3NO4
Molecular Weight: 333.65
* For research use only. Not for human or veterinary use.
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol - 309727-46-6](/images/structure/VC5788690.png)
Specification
CAS No. | 309727-46-6 |
---|---|
Molecular Formula | C13H7ClF3NO4 |
Molecular Weight | 333.65 |
IUPAC Name | 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol |
Standard InChI | InChI=1S/C13H7ClF3NO4/c14-9-5-7(13(15,16)17)1-4-11(9)22-12-6-8(19)2-3-10(12)18(20)21/h1-6,19H |
Standard InChI Key | KBDFDHPBOBHNMN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of 3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol (C₁₃H₇ClF₃NO₄) features a central phenol ring substituted at the 3-position with a phenoxy group bearing chloro and trifluoromethyl substituents, and at the 4-position with a nitro group. The trifluoromethyl (-CF₃) group contributes to the molecule’s lipophilicity, enhancing membrane permeability and target-site binding affinity, while the nitro (-NO₂) group stabilizes the phenoxy radical intermediate during Protox inhibition .
Table 1: Key Structural Features and Functional Groups
Feature | Position | Role in Bioactivity |
---|---|---|
Phenol core | Base | Provides reactive hydroxyl group |
Chloro substituent | 2' | Enhances electron deficiency |
Trifluoromethyl group | 4' | Increases lipophilicity |
Nitro group | 4 | Stabilizes radical intermediates |
Physical and Chemical Characteristics
While exact physicochemical data for the compound remain proprietary, its structural analogs exhibit low water solubility (<10 mg/L at 25°C) and high octanol-water partition coefficients (log P ~3.5), indicating a propensity for bioaccumulation . The nitro and chloro groups render the compound photostable, enabling persistent field activity under sunlight.
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a two-step nucleophilic aromatic substitution (SNAr) reaction:
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Condensation: 2-Chloro-4-(trifluoromethyl)phenol reacts with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C to form the phenoxy linkage.
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Purification: Crude product is recrystallized from ethanol/water mixtures to achieve >98% purity, as confirmed by HPLC.
Industrial Scalability
Large-scale production employs continuous flow reactors to optimize yield (typically 85–92%) and minimize byproducts like di-aryl ethers. Recent advances in catalytic systems using phase-transfer catalysts have reduced reaction times from 12 hours to <4 hours while maintaining stoichiometric efficiency.
Mechanism of Action: Protox Inhibition and Oxidative Stress
Biochemical Pathway Disruption
3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrophenol inhibits protoporphyrinogen oxidase (Protox), the last common enzyme in heme and chlorophyll biosynthesis . Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX; its inhibition leads to substrate accumulation in the chloroplast stroma .
Light-Dependent Phytotoxicity
Accumulated protoporphyrinogen IX diffuses to the cytoplasm, where non-enzymatic oxidation generates protoporphyrin IX. Under light, this porphyrin acts as a photosensitizer, producing singlet oxygen (¹O₂) and other reactive oxygen species (ROS) that peroxidize lipids, rupture cellular membranes, and induce rapid desiccation .
Table 2: Comparative Protox Inhibition Efficacy
Compound | IC₅₀ (nM) | Target Weeds |
---|---|---|
3-[2-Chloro-4-(CF₃)phenoxy]-4-nitrophenol | 12.3 | Amaranthus retroflexus |
Acifluorfen | 8.7 | Chenopodium album |
Oxyfluorfen | 18.9 | Echinochloa crus-galli |
Agricultural Applications and Formulation Strategies
Selective Weed Control in Soybeans
Field trials demonstrate 85–95% control of broadleaf weeds like velvetleaf (Abutilon theophrasti) and common ragweed (Ambrosia artemisiifolia) at application rates of 150–200 g ai/ha. Crop selectivity arises from soybean’s rapid metabolic detoxification via glutathione S-transferase (GST)-mediated conjugation, absent in susceptible weeds .
Synergistic Formulations
To mitigate resistance, the compound is often combined with:
Environmental and Toxicological Profile
Ecotoxicology
The compound exhibits moderate persistence (DT₅₀ = 30–45 days) in soil, with low mobility (Koc = 450 mL/g) minimizing groundwater leaching. Avian toxicity studies report LD₅₀ >2,000 mg/kg in mallards, classifying it as practically non-toxic to birds.
Recent Research Advancements (2020–2024)
Resistance Management
Genome-wide association studies in resistant Amaranthus tuberculatus populations identified a Protox (PPX2L) mutation (Gly210Asp) conferring 12-fold resistance . Rotational use with HPPD inhibitors (e.g., mesotrione) is recommended to delay resistance .
Nanoparticle Delivery Systems
Encapsulation in chitosan-coated nanoparticles (200–300 nm diameter) improved rainfastness by 40% and reduced photodegradation by 22% in 2023 field trials.
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